![molecular formula C10H15FN5O13P3 B1260525 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine CAS No. 74832-57-8](/img/no-structure.png)

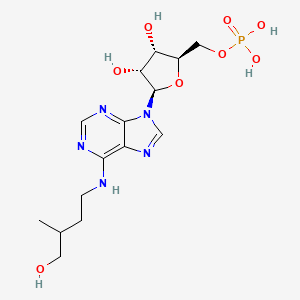

2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

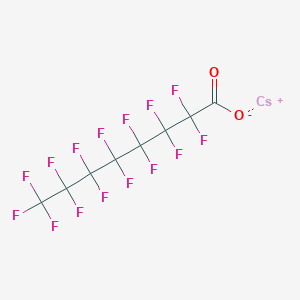

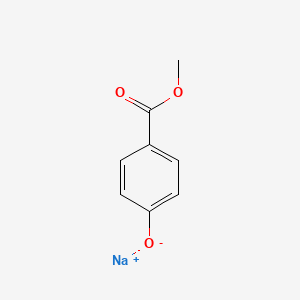

The compound is a modified nucleotide, which are the building blocks of DNA and RNA. The “2-fluoro” indicates the presence of a fluorine atom at the 2’ position of the sugar ring. The “arabinofuranosyl” refers to the type of sugar ring present, which is a furanose (a five-membered ring) form of arabinose . The “9H-purin-6-amine” suggests the presence of a purine base, specifically adenine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atom, the formation of the sugar ring, and the attachment of the purine base . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure would be based on the structures of the individual components - the fluorinated sugar ring and the purine base . The “phosphonooxy” groups suggest the presence of phosphate groups, which are common in nucleotides .Chemical Reactions Analysis

As a nucleotide analogue, this compound might be involved in reactions similar to those of natural nucleotides, such as base pairing and incorporation into DNA or RNA strands . The presence of the fluorine atom could affect these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structures of the components of the compound. For example, the presence of the fluorine atom could increase the compound’s stability, as fluorine is highly electronegative .科学的研究の応用

Synthesis and Analysis

- The chemical has been used in the synthesis of specific impurities for quality control in pharmaceutical contexts. For instance, Jin Xi-ping (2012) synthesized impurities from 9-(5-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine (fludarabine phosphate) through substitution reactions (Jin Xi-ping, 2012).

Pharmaceutical Applications

- The compound plays a role in the development of nucleotide analogs, as evidenced by the work of Brel (2013), who explored electrophilic halogenation processes in the synthesis of nucleotide analogs, providing insight into potential pharmaceutical applications (V. Brel, 2013).

Chemo-Enzymatic Synthesis

- It has been used in chemo-enzymatic syntheses, as demonstrated by Konstantinova et al. (2011), who described its use in the synthesis of Fludarabine and Nelarabine, employing specific biocatalysts (I. Konstantinova et al., 2011).

Transformation in Nucleoside Phosphonates

- Pomeisl et al. (2005) explored the transformation of specific groups to prepare fluorine-containing pyrimidine acyclic nucleoside phosphonates, highlighting the compound's utility in creating novel nucleoside analogs (K. Pomeisl et al., 2005).

Metabolic Pathways

- The chemical has been implicated in metabolic pathways of certain drugs. For example, Huang and Plunkett (1987) examined how Escherichia coli metabolizes 9-beta-D-arabinofuranosyl-2-fluoroadenine, a related compound, suggesting potential implications for the metabolism of this compound (P. Huang & W. Plunkett, 1987).

Antiviral Activity

- Borthwick et al. (1991) researched the antiviral activity of related fluorocarbocyclic nucleosides, which could inform the antiviral potential of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine (A. D. Borthwick et al., 1991).

Inhibition of Viral Replication

- The synthesis of similar nucleoside analogs has shown efficacy in inhibiting viral replication, as demonstrated by Montgomery et al. (1992), which can be relevant in understanding the biological activity of this compound (J. Montgomery et al., 1992).

Biologic and Chemical Activity

- Alexander et al. (2000) synthesized acyclic nucleotide analogues derived from N3-substituted isoguanine, indicating the compound's potential role in the development of nucleotide analogues with specific biological activities (P. Alexander et al., 2000).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

74832-57-8 |

|---|---|

分子式 |

C10H15FN5O13P3 |

分子量 |

525.17 g/mol |

IUPAC名 |

[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |

InChIキー |

PIOKUWLZUXUBCO-FJFJXFQQSA-N |

異性体SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

同義語 |

2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

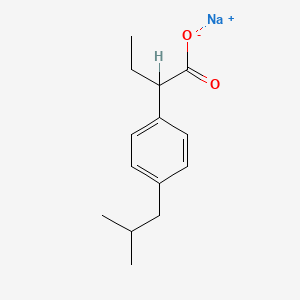

![Sodium s-[2-(4-ethylphenyl)-2-oxoethyl] sulfurothioate](/img/structure/B1260442.png)

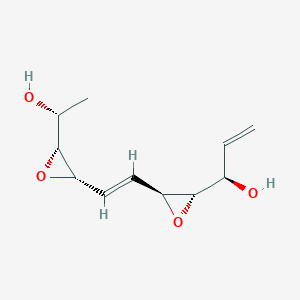

![Ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate](/img/structure/B1260448.png)

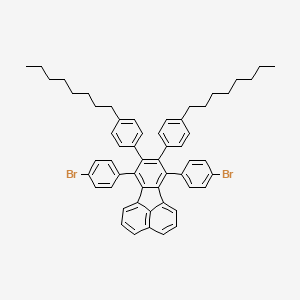

![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)

![sodium;2-[22-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-22-oxodocosan-6-yl]oxy-2-oxoacetate](/img/structure/B1260454.png)